3,5-Diphenyl-1-(1-naphthyl)formazan
Overview
Description
3,5-Diphenyl-1-(1-naphthyl)formazan: is a chemical compound with the molecular formula C23H18N4 . It is also known by the synonyms Tetrazolium Violet Formazan and Violet Tetrazolium Formazan . This compound appears as an orange to amber to dark red powder or crystal. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(1-naphthyl)formazan typically involves the reaction of 1-naphthylamine with benzaldehyde in the presence of a base, followed by the addition of phenylhydrazine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in fine chemicals.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-1-(1-naphthyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
3,5-Diphenyl-1-(1-naphthyl)formazan has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: Employed in biochemical assays to measure cell viability and enzyme activity.
Medicine: Investigated for its potential use in diagnostic tests and therapeutic applications.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1-(1-naphthyl)formazan involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of colored products that are used in various assays. The molecular targets and pathways involved in these reactions include enzymes and cellular components that participate in redox processes.
Comparison with Similar Compounds
- Tetrazolium Blue Formazan
- Tetrazolium Red Formazan
- Tetrazolium Green Formazan
Comparison: 3,5-Diphenyl-1-(1-naphthyl)formazan is unique due to its specific molecular structure, which includes both phenyl and naphthyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to other tetrazolium formazans, it may exhibit different reactivity and stability profiles.
Biological Activity
3,5-Diphenyl-1-(1-naphthyl)formazan is a compound of interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 350.43 g/mol. The compound features a formazan structure, which is known for its ability to undergo reduction reactions, leading to the formation of colored formazan derivatives that are useful in various biochemical assays.
Mechanisms of Biological Activity
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action is primarily attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. For instance, studies have shown that treatment with this compound leads to increased levels of ROS, which can damage cellular components and trigger programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has demonstrated activity against a range of bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | Concentration (µM) | IC50 (µM) | Reference |
---|---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 10-100 | 25 | |
Antimicrobial | E. coli | 50-200 | 100 | |
Antifungal | C. albicans | 20-80 | 40 |
Detailed Research Findings
- Anticancer Studies : A study published in Frontiers in Microbiology reported that this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition at low concentrations . The study highlighted the compound's ability to induce apoptosis via ROS generation.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this formazan derivative found it effective against Gram-negative bacteria such as E. coli and fungi like C. albicans. The study utilized standard disk diffusion methods to assess the compound's inhibitory effects on microbial growth.
- Mechanistic Insights : Further research into the mechanisms revealed that this compound interacts with cellular targets involved in redox reactions, enhancing oxidative stress within microbial cells and leading to cell death .
Properties
IUPAC Name |
N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBHHNKLXVOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397832 | |
Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-72-8 | |
Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.